molecular formula C17H24N2O3 B6976631 3-[2-(Cycloheptylamino)ethylcarbamoyl]benzoic acid

3-[2-(Cycloheptylamino)ethylcarbamoyl]benzoic acid

Cat. No.: B6976631
M. Wt: 304.4 g/mol
InChI Key: MBKZXPVTXRSKSX-UHFFFAOYSA-N
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Description

3-[2-(Cycloheptylamino)ethylcarbamoyl]benzoic acid is an organic compound with a complex structure that includes a benzoic acid core, an ethylcarbamoyl group, and a cycloheptylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Cycloheptylamino)ethylcarbamoyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through the oxidation of toluene or other suitable aromatic precursors.

    Introduction of the Ethylcarbamoyl Group: This step involves the reaction of the benzoic acid derivative with ethyl isocyanate under controlled conditions to form the ethylcarbamoyl group.

    Cycloheptylamino Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Cycloheptylamino)ethylcarbamoyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[2-(Cycloheptylamino)ethylcarbamoyl]benzoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[2-(Cycloheptylamino)ethylcarbamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-[2-(Cyclohexylamino)ethylcarbamoyl]benzoic acid: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    3-[2-(Cyclopentylamino)ethylcarbamoyl]benzoic acid: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.

Uniqueness

3-[2-(Cycloheptylamino)ethylcarbamoyl]benzoic acid is unique due to the presence of the cycloheptylamino group, which imparts distinct steric and electronic properties compared to its analogs

Properties

IUPAC Name

3-[2-(cycloheptylamino)ethylcarbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c20-16(13-6-5-7-14(12-13)17(21)22)19-11-10-18-15-8-3-1-2-4-9-15/h5-7,12,15,18H,1-4,8-11H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKZXPVTXRSKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCCNC(=O)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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